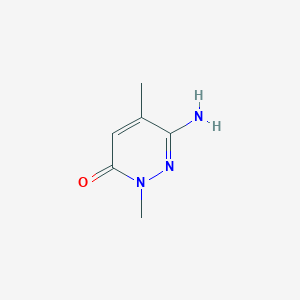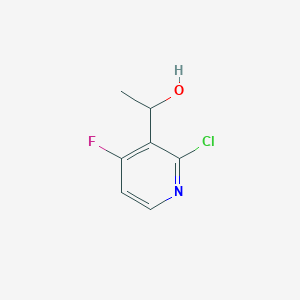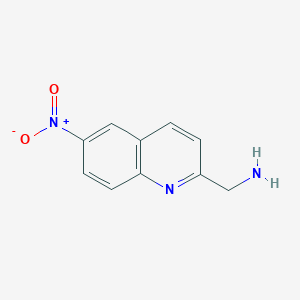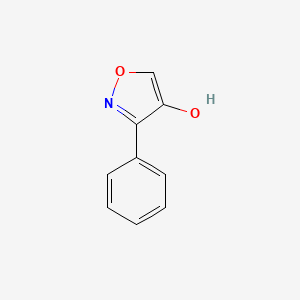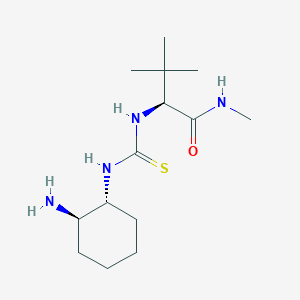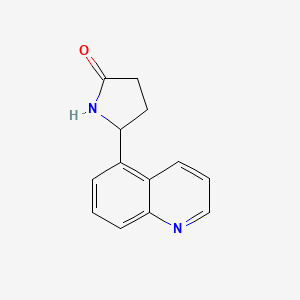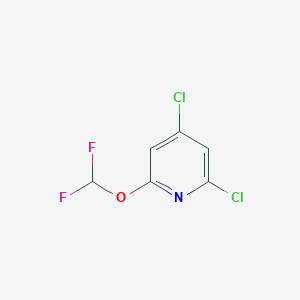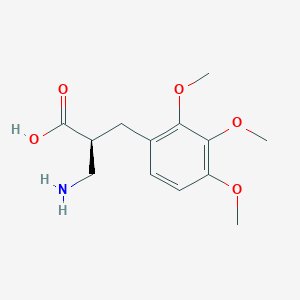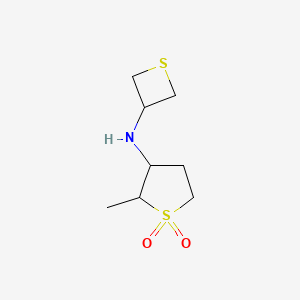
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is an organosulfur compound It features a tetrahydrothiophene ring, which is a five-membered saturated ring containing four methylene groups and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrofuran with hydrogen sulfide in the presence of alumina as a catalyst . This vapor-phase reaction produces tetrahydrothiophene, which can then be further modified to introduce the thietan-3-ylamino group and the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfolane, a polar, odorless solvent .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: It is used in the production of solvents and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur-containing ring can participate in various biochemical pathways, influencing processes like oxidation-reduction reactions and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiophene: A simpler analog with a similar ring structure but lacking the thietan-3-ylamino and 1,1-dioxide functionalities.
Sulfolane: A related compound with a sulfone group, used as a solvent.
Uniqueness
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, a thietan-3-ylamino group, and a 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H15NO2S2 |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
2-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-6-8(2-3-13(6,10)11)9-7-4-12-5-7/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
FZNOYFGWAUAARR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCS1(=O)=O)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)

![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
